molecular formula C15H16N2O3 B2693016 N-(4-ethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1252818-72-6

N-(4-ethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2693016
CAS RN: 1252818-72-6
M. Wt: 272.304
InChI Key: GFFYWCFEFGPXNY-UHFFFAOYSA-N
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Description

N-(4-ethoxybenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with the molecular formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol . It falls within the class of organic compounds known as carboxamides . The compound’s structure consists of a dihydropyridine ring with an ethoxybenzyl substituent at the nitrogen position and a carboxamide group at the C-3 position.

Scientific Research Applications

Metabolic Studies and Compound Development

One area of research involves the use of 19F-nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs, particularly for evaluating the metabolism and disposition of compounds with potential as HIV integrase inhibitors. This method supports the selection of candidates for further development, providing insights into the metabolic fate and excretion balance in preclinical species (Monteagudo et al., 2007).

Synthesis of Novel Compounds

Research also includes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines , pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems. These compounds are derived from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the chemical versatility and potential applications in pharmaceuticals (Bakhite et al., 2005).

HIV Integrase Inhibitors

Another focus is on the design and synthesis of N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides as agents for inhibiting the HIV-integrase-catalyzed strand transfer process. These compounds exhibit potent inhibition, highlighting their potential as antiviral agents against HIV-1 (Pace et al., 2007).

Development of Carboxamide Protecting Groups

The development of new carboxamide protecting groups , such as 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), indicates the importance of these components in synthetic organic chemistry. These groups can be removed using mild basic desilylation methods, offering a tool for the synthesis of complex molecules (Muranaka et al., 2011).

Novel Annulated Products

Research into novel annulated products from aminonaphthyridinones shows the continuous pursuit of new chemical entities with potential biological activities. This work involves the synthesis of heterocyclic systems with unique structures, contributing to the diversity of compounds available for pharmaceutical development (Deady & Devine, 2006).

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-2-20-13-6-3-11(4-7-13)9-17-15(19)12-5-8-14(18)16-10-12/h3-8,10H,2,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFYWCFEFGPXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-ethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide

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